1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
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Overview
Description
1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the Fluorinated Phenyl Intermediate:
Synthesis of the Pyrrolidinyl-Substituted Pyrimidine:
Coupling Reaction: The final step involves the coupling of the fluorinated phenyl intermediate with the pyrrolidinyl-substituted pyrimidine using a urea linkage, typically facilitated by a coupling reagent such as carbodiimide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It is employed in chemical biology research to probe the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methylphenyl)-3-(pyrimidin-2-yl)methyl)urea: Lacks the pyrrolidinyl group, which may affect its biological activity and chemical properties.
1-(3-Fluoro-4-methylphenyl)-3-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)urea: Contains a morpholinyl group instead of a pyrrolidinyl group, potentially altering its interaction with molecular targets.
1-(3-Fluoro-4-methylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea: Features a piperidinyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and immunomodulation. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a urea linkage with a pyrrolidine and pyrimidine moiety, contributing to its biological activity. Its molecular formula is C16H19FN4O with a molecular weight of approximately 321.36 g/mol.
Research indicates that this compound modulates protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. Specifically, it has been shown to inhibit certain kinases involved in cancer cell signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antitumor Efficacy
In a murine model of colon cancer, the compound demonstrated significant tumor reduction compared to control groups. The mechanism was linked to the inhibition of the CSF1R pathway, which plays a critical role in tumor-associated macrophage recruitment.
Case Study 2: Immunomodulation
A study evaluated the effects on cytokine release in LPS-stimulated THP-1 cells. The compound effectively reduced TNFα levels in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.
Pharmacological Profile
The pharmacokinetics of the compound suggest good oral bioavailability and low hepatotoxicity based on repeated dose studies. Its selectivity for specific kinases over others indicates a favorable safety profile for therapeutic use.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-12-4-5-13(10-14(12)18)21-17(24)20-11-15-19-7-6-16(22-15)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGXZRHPTLZFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.